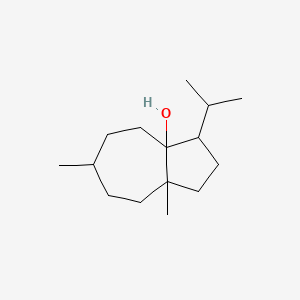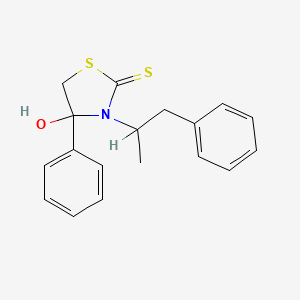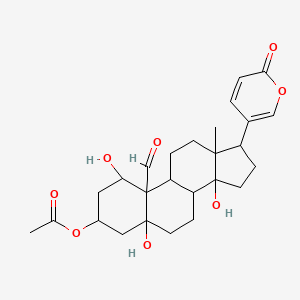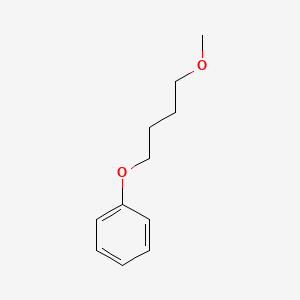
Benzene, (4-methoxybutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (4-methoxybutoxy)-, also known by its IUPAC name 4-(4-methoxybutoxy)benzene, is an organic compound with the molecular formula C11H16O2 It consists of a benzene ring substituted with a 4-methoxybutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-methoxybutoxy)- typically involves the reaction of 4-methoxybutanol with benzene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methoxybutanol reacts with benzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Benzene, (4-methoxybutoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (4-methoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 4-methoxybutanoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxybutanol or 4-methoxybutane.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, (4-methoxybutoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, (4-methoxybutoxy)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 4-methoxybenzyl alcohol
- 4-methoxybenzaldehyde
- 4-methoxybenzoic acid
Comparison: Benzene, (4-methoxybutoxy)- is unique due to the presence of the 4-methoxybutoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
20636-14-0 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-methoxybutoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
JZDHXBGNBZJRFK-UHFFFAOYSA-N |
SMILES canonique |
COCCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


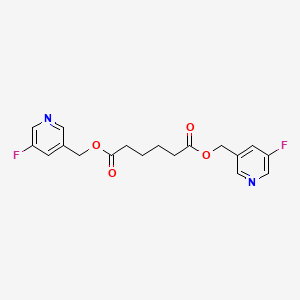
amino}benzoic acid](/img/structure/B14705315.png)
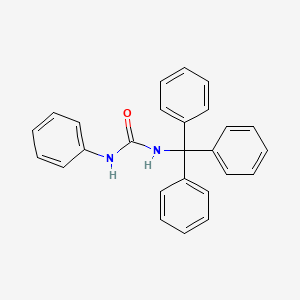
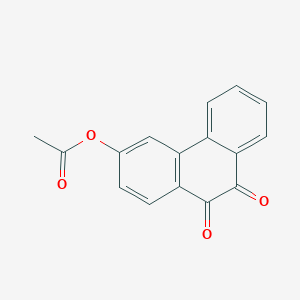
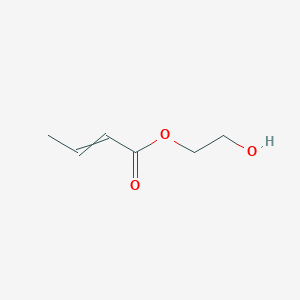
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)

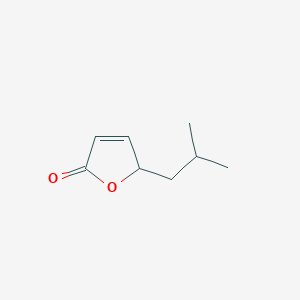


![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)
